Tetracosa-5,9,15,18-tetraenoic acid
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Overview
Description
Tetracosa-5,9,15,18-tetraenoic acid is a very long-chain ω−6 fatty acid, specifically a tetracosanoic acid with four double bonds located at positions 5, 9, 15, and 18. This compound is known for its unique structure and properties, making it a subject of interest in various scientific fields .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tetracosa-5,9,15,18-tetraenoic acid typically involves the elongation and desaturation of shorter-chain fatty acids. One common method is the chemical synthesis starting from simpler unsaturated fatty acids through a series of elongation and desaturation steps. The reaction conditions often involve the use of catalysts such as palladium on carbon (Pd/C) and specific temperature and pressure settings to facilitate the formation of the desired double bonds .
Industrial Production Methods
Industrial production of this compound may involve biotechnological approaches, such as the use of genetically modified microorganisms capable of producing long-chain polyunsaturated fatty acids. These microorganisms are cultured under controlled conditions to maximize the yield of the desired compound .
Chemical Reactions Analysis
Types of Reactions
Tetracosa-5,9,15,18-tetraenoic acid undergoes various chemical reactions, including:
Oxidation: This reaction can occur at the double bonds, leading to the formation of epoxides or hydroxylated derivatives.
Reduction: The double bonds can be reduced to single bonds, resulting in a saturated fatty acid.
Substitution: Functional groups can be introduced at specific positions along the carbon chain.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO₄) and osmium tetroxide (OsO₄).
Reduction: Hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) is often used.
Substitution: Halogenation reagents such as bromine (Br₂) can be used to introduce halogen atoms.
Major Products Formed
Epoxides and hydroxylated derivatives: from oxidation.
Saturated fatty acids: from reduction.
Halogenated fatty acids: from substitution reactions.
Scientific Research Applications
Tetracosa-5,9,15,18-tetraenoic acid has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study the behavior of long-chain polyunsaturated fatty acids.
Biology: Investigated for its role in cell membrane structure and function.
Medicine: Explored for its potential anti-inflammatory and anti-cancer properties.
Industry: Utilized in the production of specialized lubricants and coatings.
Mechanism of Action
The mechanism of action of tetracosa-5,9,15,18-tetraenoic acid involves its incorporation into cell membranes, where it influences membrane fluidity and function. It can also act as a precursor to bioactive lipid mediators that participate in signaling pathways related to inflammation and cell growth .
Comparison with Similar Compounds
Similar Compounds
Arachidonic acid: A 20-carbon ω−6 fatty acid with four double bonds.
Eicosapentaenoic acid: A 20-carbon ω−3 fatty acid with five double bonds.
Docosahexaenoic acid: A 22-carbon ω−3 fatty acid with six double bonds.
Uniqueness
Tetracosa-5,9,15,18-tetraenoic acid is unique due to its longer carbon chain and specific positioning of double bonds, which confer distinct physical and chemical properties compared to other polyunsaturated fatty acids .
Properties
CAS No. |
921212-20-6 |
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Molecular Formula |
C24H40O2 |
Molecular Weight |
360.6 g/mol |
IUPAC Name |
tetracosa-5,9,15,18-tetraenoic acid |
InChI |
InChI=1S/C24H40O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24(25)26/h6-7,9-10,15-16,19-20H,2-5,8,11-14,17-18,21-23H2,1H3,(H,25,26) |
InChI Key |
LOHQZVFGILIAEJ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC=CCC=CCCCCC=CCCC=CCCCC(=O)O |
Origin of Product |
United States |
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